molecular formula C6H10O5 B178152 Methoxyacetic anhydride CAS No. 19500-95-9

Methoxyacetic anhydride

Cat. No. B178152
Key on ui cas rn: 19500-95-9
M. Wt: 162.14 g/mol
InChI Key: PEHFQQWAINXOQG-UHFFFAOYSA-N
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Patent
US05296589

Procedure details

A mixture of methoxyacetic acid (360 g, 4 mol) and acetic anhydride (409 g, 4 mol) was heated with stirring in a 2 L 3-neck flask equipped with a bubble-plate distillation column and a fraction cutter. A mixture of acetic acid and acetic acid anhydride was distilled at atmospheric pressure until the internal temperature reached 164° C. The pressure was reduced and the product was collected at 65°-71° C. at 0.2 mmHg to give 229 g (71%) of pure title compound. A total of 34.8 kg of methoxyacetic acid was processed to give 26.1 kg (83%) of the anhydride (I).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
409 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]([O:10][C:11](=O)[CH3:12])(=O)C.C(O)(=[O:16])C>>[CH3:1][O:2][CH2:3][C:4]([O:6][C:12](=[O:16])[CH2:11][O:10][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
409 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 2 L 3-neck flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
equipped with a bubble-plate distillation column
DISTILLATION
Type
DISTILLATION
Details
was distilled at atmospheric pressure until the internal temperature
CUSTOM
Type
CUSTOM
Details
reached 164° C
CUSTOM
Type
CUSTOM
Details
the product was collected at 65°-71° C. at 0.2 mmHg

Outcomes

Product
Name
Type
product
Smiles
COCC(=O)OC(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 229 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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